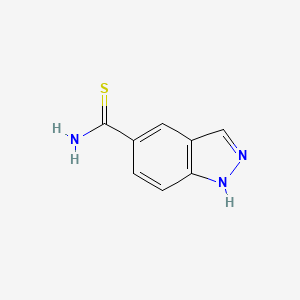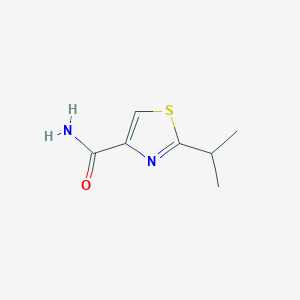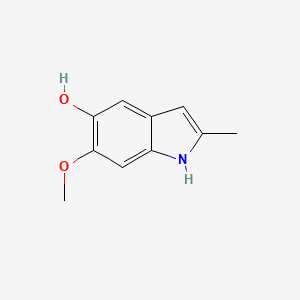
6-Methoxy-2-methyl-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-Méthoxy-2-méthyl-1H-indol-5-ol est un dérivé d’indole, une classe de composés connus pour leurs activités biologiques et pharmacologiques significatives. Les dérivés d’indole sont présents dans les produits naturels et les médicaments synthétiques, jouant un rôle crucial dans divers processus biologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 6-Méthoxy-2-méthyl-1H-indol-5-ol implique généralement la synthèse d’indole de Fischer, qui est une méthode bien connue pour construire des cycles indoles. Cette méthode implique la réaction de la phénylhydrazine avec des cétones ou des aldéhydes en milieu acide . Par exemple, l’acide méthanesulfonique peut être utilisé comme catalyseur sous reflux dans le méthanol pour donner le dérivé d’indole souhaité .
Méthodes de production industrielle : La production industrielle de dérivés d’indole utilise souvent des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et l’efficacité. Les catalyseurs et les solvants sont choisis pour minimiser l’impact environnemental et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions : Le 6-Méthoxy-2-méthyl-1H-indol-5-ol subit diverses réactions chimiques, notamment :
Substitution : Les réactions de substitution électrophile sont courantes en raison de la nature riche en électrons du cycle indole.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Substitution : Halogènes (chlore, brome), acide nitrique, acide sulfurique.
Principaux produits formés :
Oxydation : Quinones, dérivés hydroxylés.
Réduction : Dérivés d’indole réduits.
Substitution : Dérivés d’indole halogénés, nitrés et sulfonés.
4. Applications de la recherche scientifique
Le 6-Méthoxy-2-méthyl-1H-indol-5-ol a des applications diverses dans la recherche scientifique :
Applications De Recherche Scientifique
6-Methoxy-2-methyl-1H-indol-5-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Indole derivatives are investigated for their roles in cell signaling and metabolic pathways.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du 6-Méthoxy-2-méthyl-1H-indol-5-ol implique son interaction avec diverses cibles moléculaires et voies. Les dérivés d’indole peuvent se lier à plusieurs récepteurs et enzymes, modulant leur activité. Par exemple, ils peuvent inhiber des enzymes spécifiques impliquées dans la prolifération des cellules cancéreuses ou interagir avec des protéines virales pour empêcher la réplication . Les cibles moléculaires et les voies exactes dépendent du contexte biologique spécifique et de la structure du dérivé d’indole .
Composés similaires :
5-Méthoxy-2-méthylindole : Un autre dérivé d’indole avec des propriétés chimiques similaires mais des activités biologiques différentes.
Acide indole-3-acétique : Une hormone végétale avec des fonctions biologiques distinctes par rapport au 6-Méthoxy-2-méthyl-1H-indol-5-ol.
Acide 1-benzyl-5-méthoxy-2-méthyl-1H-indol-3-yl acétique : Un dérivé avec des groupes fonctionnels supplémentaires, conduisant à des propriétés chimiques et biologiques uniques.
Unicité : Le 6-Méthoxy-2-méthyl-1H-indol-5-ol est unique en raison de son motif de substitution spécifique sur le cycle indole, qui influence sa réactivité et son activité biologique. La présence des groupes méthoxy et méthyle peut améliorer sa stabilité et moduler son interaction avec les cibles biologiques .
Comparaison Avec Des Composés Similaires
5-Methoxy-2-methylindole: Another indole derivative with similar chemical properties but different biological activities.
Indole-3-acetic acid: A plant hormone with distinct biological functions compared to 6-Methoxy-2-methyl-1H-indol-5-ol.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: A derivative with additional functional groups, leading to unique chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its stability and modulate its interaction with biological targets .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-1H-indol-5-ol |
InChI |
InChI=1S/C10H11NO2/c1-6-3-7-4-9(12)10(13-2)5-8(7)11-6/h3-5,11-12H,1-2H3 |
Clé InChI |
MTUUUKHPQAIUES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(C=C2N1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


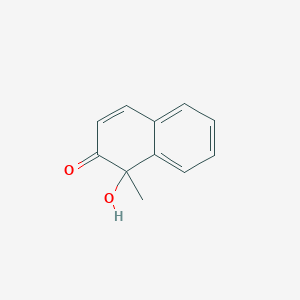
![4,5-Dihydroimidazo[1,5-a]quinoxaline](/img/structure/B11915146.png)
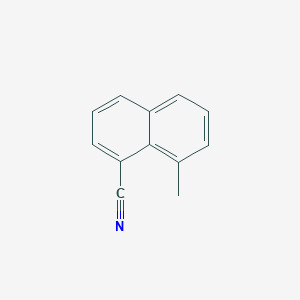
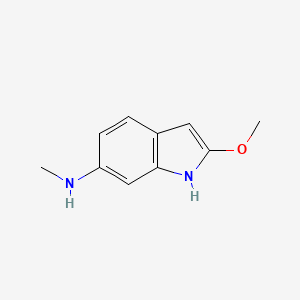


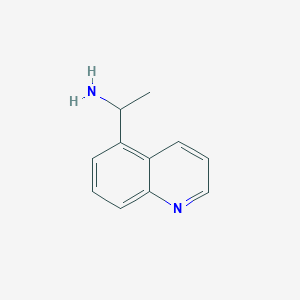

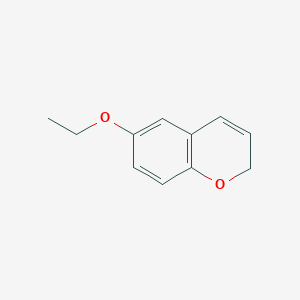

![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)
